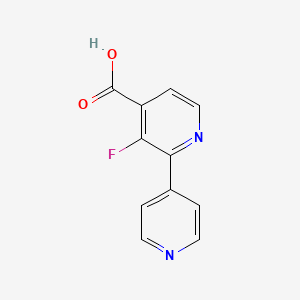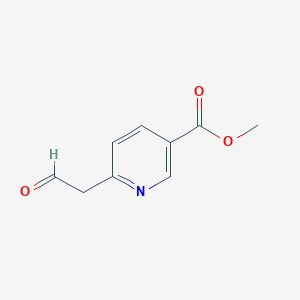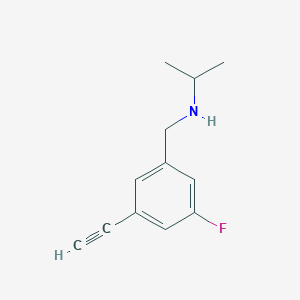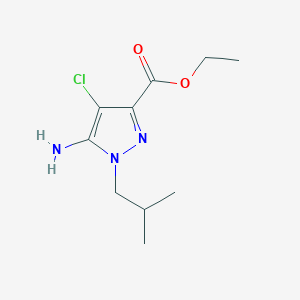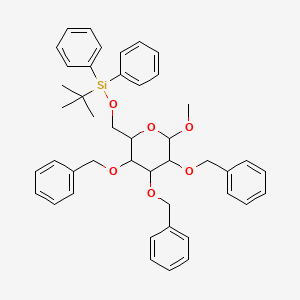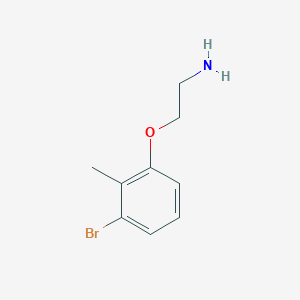
2-(3-Bromo-2-methyl-phenoxy)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methyl-phenoxy)-ethylamine is an organic compound that features a brominated phenol ether structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine typically involves the bromination of 2-methylphenol followed by etherification and subsequent amination. One common method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to brominate 2-methylphenol . The brominated product is then reacted with ethylene oxide to form the ether, which is subsequently aminated using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methyl-phenoxy)-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol ether moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Triphenylphosphine: Acts as a catalyst in bromination.
Ethylene Oxide: Used for etherification.
Ammonia or Amines: Used for amination.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Hydrogenated Compounds: Formed through reduction.
Applications De Recherche Scientifique
2-(3-Bromo-2-methyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol ether moiety play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methylphenol : A precursor in the synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine.
- 2,6-Dibromotoluene : Another brominated aromatic compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a brominated phenol ether and an ethylamine moiety sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 |
Clé InChI |
SRKVJPZXBABBTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






